Cas no 2640935-92-6 (5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine)

5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a specialized heterocyclic compound. It exhibits potent pharmacological properties, particularly in modulating biological targets. The compound's unique structure contributes to its selectivity and efficacy in drug discovery research. Its stability and specificity make it a valuable tool for investigating complex biochemical pathways.
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine structure
2640935-92-6 structure
商品名:5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
CAS番号:2640935-92-6
MF:C18H23N7
メガワット:337.422122240067
CID:5318419
PubChem ID:155798789

5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
    • 2640935-92-6
    • F6788-1158
    • AKOS040729505
    • 4-[4-(5-Ethyl-2,6-dimethyl-4-pyrimidinyl)-1-piperazinyl]-7H-pyrrolo[2,3-d]pyrimidine
    • インチ: 1S/C18H23N7/c1-4-14-12(2)22-13(3)23-18(14)25-9-7-24(8-10-25)17-15-5-6-19-16(15)20-11-21-17/h5-6,11H,4,7-10H2,1-3H3,(H,19,20,21)
    • InChIKey: GEWCCAVTJOBJRA-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(N2CCN(C3C(CC)=C(C)N=C(C)N=3)CC2)=C2C=CNC2=N1

計算された属性

  • せいみつぶんしりょう: 337.20149376g/mol
  • どういたいしつりょう: 337.20149376g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 73.8Ų

じっけんとくせい

  • 密度みつど: 1.260±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 13.85±0.50(Predicted)

5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6788-1158-3mg
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
3mg
$94.5 2023-09-07
Life Chemicals
F6788-1158-25mg
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
25mg
$163.5 2023-09-07
Life Chemicals
F6788-1158-40mg
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
40mg
$210.0 2023-09-07
Life Chemicals
F6788-1158-20μmol
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
20μmol
$118.5 2023-09-07
Life Chemicals
F6788-1158-5mg
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
5mg
$103.5 2023-09-07
Life Chemicals
F6788-1158-50mg
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
50mg
$240.0 2023-09-07
Life Chemicals
F6788-1158-30mg
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
30mg
$178.5 2023-09-07
Life Chemicals
F6788-1158-75mg
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
75mg
$312.0 2023-09-07
Life Chemicals
F6788-1158-2μmol
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
2μmol
$85.5 2023-09-07
Life Chemicals
F6788-1158-2mg
5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
2640935-92-6
2mg
$88.5 2023-09-07

5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine 関連文献

5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidineに関する追加情報

Introduction to 5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS No. 2640935-92-6)

5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine, identified by its CAS number 2640935-92-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple fused rings and functional groups makes it a promising candidate for further investigation in various therapeutic areas.

The structural framework of 5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine incorporates a pyrimidine core, which is a common motif in many bioactive molecules. Pyrimidines are essential nucleobases in DNA and RNA, and their derivatives have been widely explored for their pharmacological properties. The compound’s additional functional groups, such as the ethyl and dimethyl substituents on the pyrimidine ring, as well as the piperazine moiety linked to a pyrrolo[2,3-d]pyrimidine unit, contribute to its unique chemical profile and may influence its biological interactions.

In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions and other cellular processes. The piperazine group in 5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is particularly noteworthy, as it is often used in drug design to enhance binding affinity and selectivity. Piperazine derivatives have been successfully incorporated into drugs targeting various diseases, including neurological disorders and infectious diseases. The combination of a pyrrolo[2,3-d]pyrimidine scaffold with a piperazine moiety suggests potential applications in areas where these structural features are known to be beneficial.

One of the most compelling aspects of 5-ethyl-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-ylyl}piperazin-1-y1)pyrimidine is its potential as a scaffold for further chemical modification. The presence of multiple reactive sites allows for the introduction of additional functional groups or the exploration of different substitution patterns. This flexibility is crucial in drug discovery pipelines, where iterative optimization is often required to achieve desired pharmacokinetic and pharmacodynamic properties. Researchers have been leveraging such scaffolds to develop novel compounds with improved efficacy and reduced toxicity.

Recent studies have highlighted the importance of understanding the three-dimensional structure of molecules like 5-ethyl-2,4-dimethyl--(42{7H-pyrrolo[23d]-pyr-imidin--41yl}pip-era-zin--11yl)pyrimidine to predict their biological activity. Computational methods such as molecular docking and molecular dynamics simulations have become indispensable tools in modern drug design. These techniques allow researchers to model the interactions between the compound and target proteins at an atomic level, providing insights into binding mechanisms and potential side effects. The integration of experimental data with computational predictions has accelerated the discovery process significantly.

The therapeutic potential of 5-Ethyl--24-DimethyI--6-(42{7H-PyrrolO[23d]-Pyr-imidin--41yl}Pip-era-zin--11yl)Pyri-midine has not yet been fully explored, but preliminary findings suggest that it may exhibit properties relevant to several diseases. For instance, its structural features are reminiscent of molecules that have shown promise in treating cancers by inhibiting key signaling pathways. Additionally, the compound’s ability to interact with specific enzymes or receptors could make it a valuable tool for developing treatments against neurological disorders or inflammatory conditions.

In conclusion,5-Ethyl--24-DimethyI--6-(42{7H-PyrrolO[23d]-Pyr-imidin--41yl}Pip-era-zin--11yl)Pyri-midine (CAS No. 2640935–92–6) represents an intriguing compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a versatile scaffold for further development. As our understanding of molecular interactions continues to evolve,this compound may play a crucial role in the discovery of new therapies targeting various human diseases.

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